2-(4-Fluorophenoxy)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one
Description
2-(4-Fluorophenoxy)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a thiophene moiety and a 4-fluorophenoxy group attached via an ethanone linker. The compound’s design integrates electron-withdrawing (fluorophenoxy) and π-rich (thiophene) substituents, which may modulate physicochemical properties and biological activity.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-thiophen-2-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-13-3-5-14(6-4-13)20-11-16(19)18-8-7-12(10-18)15-2-1-9-21-15/h1-6,9,12H,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHSXIQUXHYGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)COC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the fluorophenoxy intermediate.
Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring is introduced by reacting a suitable pyrrolidine derivative with the fluorophenoxy intermediate under controlled conditions.
Introduction of the Thiophene Group: The thiophene group is incorporated through a coupling reaction with the pyrrolidine-fluorophenoxy intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, differing primarily in substituents, linker groups, or heterocyclic systems:
Key Observations:
- Electron-Withdrawing Groups: The 4-fluorophenoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., tert-butylphenyl in ).
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce reactivity, while planar systems (e.g., benzoxazole in ) favor intermolecular interactions.
Biological Activity
The compound 2-(4-Fluorophenoxy)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one (CAS Number: 1226447-24-0) is a synthetic organic molecule characterized by its unique structural features, including a fluorinated phenoxy group and a pyrrolidine moiety linked to a thiophene. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 276.31 g/mol. The presence of the fluorine atom and the thiophene ring may contribute to its biological activity, particularly in terms of pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing fluorinated phenoxy groups and thiophene derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to this structure have shown significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .
- Anticancer Properties : Certain derivatives have been evaluated for their anticancer potential, demonstrating cytotoxic effects on various cancer cell lines. The incorporation of pyrrolidine and thiophene moieties is believed to enhance the interaction with cellular targets involved in tumor growth .
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
Antibacterial Activity
A study on pyrrole-based compounds revealed that those with similar structures displayed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties . This suggests that this compound may exhibit comparable effects.
Anticancer Evaluation
Research involving compounds with similar frameworks demonstrated promising results in inhibiting cancer cell proliferation. For instance, a series of pyrrole derivatives were tested against multiple cancer types, showing IC50 values in low micromolar ranges, which indicates significant cytotoxicity . The specific role of the thiophene ring in enhancing these effects remains an area for further investigation.
Data Table: Biological Activity Comparison
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of key intermediates. For example:
Phenoxy Group Formation : React 4-fluorophenol with an electrophilic agent (e.g., chloroacetyl chloride) to generate the phenoxy-ethanone backbone .
Pyrrolidine-Thiophene Intermediate : Synthesize 3-(thiophen-2-yl)pyrrolidine via cyclization or cross-coupling reactions under controlled conditions (e.g., nitrogen atmosphere to prevent oxidation) .
Final Coupling : Use a nucleophilic substitution or amidation reaction to link the intermediates. Optimize solvents (e.g., dichloromethane) and catalysts (e.g., sodium hydride) to enhance yield .
Basic: Which spectroscopic techniques confirm its structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and purity. The fluorophenyl group shows distinct ¹⁹F shifts at ~-110 ppm .
- X-ray Crystallography : Resolve the 3D conformation, particularly the orientation of the thiophene relative to the pyrrolidine ring .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₇H₁₆FNO₂S) with <2 ppm error .
Advanced: How to address low yield in the final coupling step?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with non-polar alternatives (toluene) to reduce side reactions .
- Temperature Control : Perform reactions at 0–5°C to stabilize reactive intermediates .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation : Replicate studies using standardized protocols (e.g., fixed cell lines for cytotoxicity assays) .
- Purity Analysis : Characterize batches via HPLC (>98% purity) to exclude impurities as confounding factors .
- Structural Analog Comparison : Compare activity with analogs (e.g., replacing thiophene with pyridine) to identify substituent-specific effects .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility without structural modification .
- Prodrug Design : Introduce hydrolyzable esters at the ethanone moiety to increase bioavailability .
- Salt Formation : React with HCl or sodium to form water-soluble salts .
Advanced: How to identify the compound’s primary biological target?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with putative targets (e.g., kinases) .
- Computational Docking : Use AutoDock Vina to predict interactions with receptors (e.g., GPCRs) and validate via mutagenesis .
Basic: What initial in vitro assays assess pharmacological potential?
Methodological Answer:
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) using MTT assays .
- Kinase Inhibition : Test IC₅₀ values against a kinase panel (e.g., EGFR, BRAF) .
- Antimicrobial Activity : Evaluate bacterial growth inhibition (e.g., S. aureus) via microdilution assays .
Advanced: Which computational methods predict target interaction modes?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite to model binding poses with ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for 100 ns to assess stability .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with activity trends .
Advanced: How to optimize pharmacokinetics for CNS applications?
Methodological Answer:
- LogP Adjustment : Introduce polar groups (e.g., -OH) to reduce logP from ~3.5 to <2.5, enhancing BBB penetration .
- Prodrug Lipophilicity : Modify the ethanone group to a lipophilic ester for passive diffusion .
- In Vivo PK Studies : Measure plasma half-life and brain-to-plasma ratio in rodent models .
Basic: What safety precautions are essential during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
